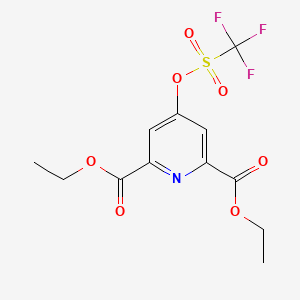
Diethyl 4-trifluoromethylsulfono-2,6-pyridinedicarboxylate
Cat. No. B8351344
M. Wt: 371.29 g/mol
InChI Key: DIJYSHNAPSHDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163736B2
Procedure details


To a cooled (0° C.) solution of chelidamic acid diethyl ester (Chaubet, F.; Nguyen van duong, M.; Gref, A.; Courtieu, J.; Crumbliss, A. L.; Gaudemer, A. Tetrahedron Lett. 1990, 31(40), 5729-5732) (3.5 g) in pyridine (35 mL), was added dropwise trifluoromethanesulfonyl chloride (2.6 mL). The reaction was then stirred at room temperature for 3 hours. Water and ethyl acetate were added. The layers were separated, and the aqueous layer was extracted twice ethyl acetate. The combined organic solutions were dried over magnesium sulfate, and concentrated in vacuo to a residue. The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90g column, Si60 15-40μm), eluted with dichloromethane to give 4-trifluoromethanesulfonyloxy-pyridine-2,6-dicarboxylic acid diethyl ester (4.2g).
[Compound]
Name
chelidamic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[OH2:9].[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1>>[CH2:14]([O:13][C:10]([C:11]1[CH:18]=[C:19]([O:4][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:9])=[O:5])[CH:20]=[C:21]([C:10]([O:13][CH2:14][CH3:15])=[O:12])[N:16]=1)=[O:12])[CH3:15]
|
Inputs


Step One
[Compound]
|
Name
|
chelidamic acid diethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions were dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90g column, Si60 15-40μm)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
